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molecular formula C6H8N2O2 B1611187 methyl 2-methyl-1H-imidazole-5-carboxylate CAS No. 97602-72-7

methyl 2-methyl-1H-imidazole-5-carboxylate

Cat. No. B1611187
M. Wt: 140.14 g/mol
InChI Key: WPPRAPIAKXDXIP-UHFFFAOYSA-N
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Patent
US09296761B2

Procedure details

A solution of N′-hydroxyethanimidamide (65 g, 880 mmol) in anhydrous methanol (2 L) was treated with methyl propiolate (100 g, 1.19 mol), and the reaction was heated at reflux for 4 hours. The reaction mixture was concentrated in vacuo, and the residue was diluted with diphenyl ether (1 L) and heated at reflux for 4 hours. The hot solution was filtered, and the filtrate was cooled to room temperature and diluted with hexanes (2 L). The resulting solid was washed with diethyl ether (1 L), to afford the product as a brown solid. Yield: 60 g, 430 mmol, 49%.
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O[N:2]=[C:3]([NH2:5])[CH3:4].[C:6]([O:10][CH3:11])(=[O:9])[C:7]#[CH:8]>CO>[CH3:4][C:3]1[NH:5][C:7]([C:6]([O:10][CH3:11])=[O:9])=[CH:8][N:2]=1

Inputs

Step One
Name
Quantity
65 g
Type
reactant
Smiles
ON=C(C)N
Name
Quantity
100 g
Type
reactant
Smiles
C(C#C)(=O)OC
Name
Quantity
2 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with diphenyl ether (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered
ADDITION
Type
ADDITION
Details
diluted with hexanes (2 L)
WASH
Type
WASH
Details
The resulting solid was washed with diethyl ether (1 L)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(=CN1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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